molecular formula C13H7Cl2N3O B11480162 1,2,3-Benzotriazin-4(3H)-one, 6-chloro-3-(4-chlorophenyl)-

1,2,3-Benzotriazin-4(3H)-one, 6-chloro-3-(4-chlorophenyl)-

Cat. No.: B11480162
M. Wt: 292.12 g/mol
InChI Key: WAPJFJZXTIXFKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,3-Benzotriazin-4(3H)-one, 6-chloro-3-(4-chlorophenyl)- is a heterocyclic compound that features a benzotriazinone core with chloro substituents on the benzene ring and the phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3-Benzotriazin-4(3H)-one, 6-chloro-3-(4-chlorophenyl)- typically involves the following steps:

    Formation of the Benzotriazinone Core: The benzotriazinone core can be synthesized through the cyclization of appropriate precursors, such as hydrazines and orthoesters, under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

1,2,3-Benzotriazin-4(3H)-one, 6-chloro-3-(4-chlorophenyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro substituents, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

1,2,3-Benzotriazin-4(3H)-one, 6-chloro-3-(4-chlorophenyl)- has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound can be used in the synthesis of novel polymers and materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of 1,2,3-Benzotriazin-4(3H)-one, 6-chloro-3-(4-chlorophenyl)- involves its interaction with molecular targets such as enzymes or receptors. The chloro substituents enhance its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Benzotriazin-4(3H)-one: Lacks the chloro substituents, resulting in different chemical properties and reactivity.

    6-Chloro-1,2,3-benzotriazin-4(3H)-one: Contains a single chloro substituent, which affects its chemical behavior compared to the di-chloro derivative.

    3-(4-Chlorophenyl)-1,2,3-benzotriazin-4(3H)-one: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.

Uniqueness

1,2,3-Benzotriazin-4(3H)-one, 6-chloro-3-(4-chlorophenyl)- is unique due to the presence of two chloro substituents, which significantly influence its chemical reactivity and potential applications. The dual chloro groups enhance its ability to participate in substitution reactions and improve its binding interactions in biological systems.

Properties

Molecular Formula

C13H7Cl2N3O

Molecular Weight

292.12 g/mol

IUPAC Name

6-chloro-3-(4-chlorophenyl)-1,2,3-benzotriazin-4-one

InChI

InChI=1S/C13H7Cl2N3O/c14-8-1-4-10(5-2-8)18-13(19)11-7-9(15)3-6-12(11)16-17-18/h1-7H

InChI Key

WAPJFJZXTIXFKQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C3=C(C=CC(=C3)Cl)N=N2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.